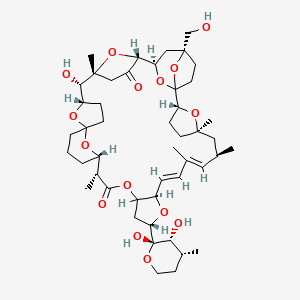

Pectenotoxin 4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pectenotoxin 4 is a natural product found in Mizuhopecten yessoensis with data available.

科学的研究の応用

Chemical Properties and Structure

Pectenotoxin 4 is characterized by its complex polyether structure, which contributes to its biological activity. The synthesis of PTX4 has been challenging, with limited successful total syntheses reported in the literature. Research indicates that only one total synthesis of PTX4 has been completed to date, underscoring the compound's complexity and the difficulties inherent in its chemical manipulation .

Environmental Monitoring

This compound's role as a marine biotoxin necessitates its inclusion in environmental monitoring programs aimed at assessing shellfish safety. Regular testing for pectenotoxins in marine environments helps mitigate risks associated with DSP outbreaks. For instance, New Zealand's Ministry for Primary Industries conducts routine assessments to ensure that bivalve mollusks do not exceed established toxin limits .

Potential Therapeutic Applications

Emerging research suggests that components of the pectenotoxin family may possess bioactive properties beyond their toxic effects. Investigations into the pharmacological potential of pectenotoxins are ongoing, with some studies exploring their interactions with cellular pathways and potential applications in cancer therapy or other medical fields . However, further research is required to elucidate these properties fully.

Case Studies and Data Tables

Table 1: Comparison of Pectenotoxin Profiles

| Sample Type | Major Pectenotoxins Detected | Percentage (%) |

|---|---|---|

| Dinophysis acuta | Pectenotoxin-2 | 92.2 |

| New Zealand Scallops | Pectenotoxin-2 Seco Acid | 70+ |

| 7-epi-Pectenotoxin-2 Seco Acid | Significant |

This table summarizes findings from studies comparing pectenotoxin profiles between different marine species. Notably, scallops exhibit a capacity to convert more toxic forms into less harmful seco acids, suggesting a potential detoxification mechanism .

化学反応の分析

Macrolactonization and Spiroketal Formation

The total synthesis of PTX-4 by Evans et al. highlights macrolactonization as a critical step to stabilize the thermodynamically labile AB spiroketal system . Key features include:

-

Retrosynthetic disconnections : Macrolactonization was prioritized to minimize epimerization of the spiroketal during handling.

-

Forward synthesis : Precursor 1 underwent oxidation at C14 and C36, followed by macrolactonization and global deprotection to yield PTX-4 (Scheme 1) .

-

Spiroketal stability : The AB spiroketal in PTX-4 is destabilized in macrocyclic form compared to acyclic precursors, necessitating late-stage formation .

Table 1: Key Reactions in Evans’ Synthesis

Catalytic Oxidative Cyclization for E/F Rings

The EFG ring system was synthesized using transition-metal catalysis to control stereoselectivity :

-

Cobalt vs. osmium catalysis :

Table 2: Catalytic Methods for E/F Ring Synthesis

| Catalyst | Substrate | Conditions | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Co(salen) | Diol precursor | O₂, CH₃CN, 0°C | trans | 68% | |

| OsO₄/NMO | Epoxide | t-BuOH/H₂O, 25°C | cis | 72% |

Functionalization of the D-Ring Bicyclic Ketal

The D-ring bicyclic ketal (C21–C25) was constructed via a modified Julia reaction to unite EF and G-ring fragments :

-

Julia–Kocienski coupling : Sulfone 2 and aldehyde 5 were coupled under basic conditions (NaHMDS) to form the C30–C31 bond, enabling fragment union .

Oxidation State Manipulations

Critical oxidation steps in PTX-4 synthesis include:

-

C14 and C36 oxidation : Utilized Dess–Martin periodinane (DMP) or Swern conditions to install ketones post-macrolactonization .

-

C7 epimerization : Controlled via thermodynamic equilibration during global deprotection .

Stability and Hydrolysis

Unlike PTX-2, PTX-4’s macrocyclic lactone resists enzymatic hydrolysis to seco acid derivatives, enhancing its stability .

-

In vitro studies : PTX-4 remained intact in hepatocyte assays, whereas PTX-2 underwent rapid oxidation .

Comparison of Synthetic Routes

Table 3: Key Strategies in PTX-4 Synthesis

| Approach | Key Features | References |

|---|---|---|

| Evans’ total synthesis | Macrolactonization, Julia coupling | |

| Spirodiepoxide route | DMDO-mediated C-ring formation | |

| Catalytic cyclization | Co/Os-dependent E/F ring selectivity |

特性

CAS番号 |

97560-26-4 |

|---|---|

分子式 |

C47H70O15 |

分子量 |

875 g/mol |

IUPAC名 |

(2R,5R,7R,8E,10E,12R,14S,19R,20S,27S,28S,29R,32R,33R,35R)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-35-(hydroxymethyl)-5,7,9,19,29-pentamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione |

InChI |

InChI=1S/C47H70O15/c1-26-9-10-32-34(21-37(55-32)47(53)39(50)28(3)13-19-54-47)56-41(52)29(4)31-8-7-14-45(57-31)16-11-33(58-45)40(51)43(6)23-30(49)38(61-43)35-24-44(25-48)17-18-46(59-35,62-44)36-12-15-42(5,60-36)22-27(2)20-26/h9-10,20,27-29,31-40,48,50-51,53H,7-8,11-19,21-25H2,1-6H3/b10-9+,26-20+/t27-,28+,29+,31-,32+,33-,34?,35+,36+,37-,38-,39+,40-,42+,43+,44+,45?,46?,47+/m0/s1 |

InChIキー |

KJWMGLBVDNMNQW-GIUXHGRCSA-N |

SMILES |

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O |

異性体SMILES |

C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2CC3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)C56CC[C@@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CCC9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)CO)C)C)/C)O |

正規SMILES |

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)CO)C)C)C)O |

同義語 |

pectenotoxin 4 pectenotoxin-4 PTX4 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。